Benzonitrile, 4-(6-propyl-2-naphthalenyl)-
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Overview
Description
Benzonitrile, 4-(6-propyl-2-naphthalenyl)- is an organic compound with a complex aromatic structure It is a derivative of benzonitrile, where the benzene ring is substituted with a 6-propyl-2-naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(6-propyl-2-naphthalenyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method can be optimized using ionic liquids as recycling agents, which act as co-solvents, catalysts, and phase separators, eliminating the need for metal salt catalysts .
Industrial Production Methods: Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-(6-propyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated aromatic compounds.
Scientific Research Applications
Benzonitrile, 4-(6-propyl-2-naphthalenyl)- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(6-propyl-2-naphthalenyl)- involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products . The aromatic structure allows for electrophilic aromatic substitution, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Benzonitrile: A simpler structure with a single benzene ring and a nitrile group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
Naphthonitrile: A naphthalene ring substituted with a nitrile group.
Uniqueness: Benzonitrile, 4-(6-propyl-2-naphthalenyl)- is unique due to its extended aromatic system, which provides enhanced stability and reactivity compared to simpler nitriles.
Properties
CAS No. |
87633-71-4 |
---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-(6-propylnaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C20H17N/c1-2-3-15-4-9-20-13-19(11-10-18(20)12-15)17-7-5-16(14-21)6-8-17/h4-13H,2-3H2,1H3 |
InChI Key |
MPBIEVLUEVMDFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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